Cas no 88-95-9 (o-Phthaloyl dichloride)

o-Phthaloyl dichloride (CAS 88-95-9) is a high-purity aromatic diacyl chloride widely used as a key intermediate in organic synthesis. Its rigid benzene ring and highly reactive carbonyl chloride groups make it valuable for producing phthalocyanine dyes, polyimides, and other specialty polymers. The compound exhibits excellent reactivity in condensation reactions, enabling efficient formation of amide or ester linkages. Its low volatility and stability under anhydrous conditions facilitate controlled reactions. o-Phthaloyl dichloride is particularly favored in synthesizing heat-resistant materials and optical applications due to the aromatic system's thermal and electronic properties. Proper handling requires moisture-free environments due to its hydrolysis sensitivity.
o-Phthaloyl dichloride structure
o-Phthaloyl dichloride structure
Product Name:o-Phthaloyl dichloride
CAS No:88-95-9
MF:C8H4Cl2O2
MW:203.02216053009
MDL:MFCD00000666
CID:34489
PubChem ID:6955
Update Time:2025-10-23

o-Phthaloyl dichloride Chemical and Physical Properties

Names and Identifiers

    • o-Phthaloyl dichloride
    • 1,2-Benzenedicarbonyl dichloride
    • Phthaloyl chloride
    • ortho-Phthaloyl chloride
    • O-Pathaloyl Dichloride
    • Benzene-1,2-dicarbonyl chloride~Phthaloyl dichloride
    • benzene-1,2-dicarbonyl chloride
    • Phthaloyl Dichloride
    • o-Phthaloyl chloride
    • Phthalyl chloride
    • F1905-7003
    • Phthalic acid dichloride
    • AM20041297
    • W-100385
    • AKOS009029113
    • SCHEMBL422
    • Phthalic chloride
    • CCRIS 8625
    • NSC-44611
    • Phthaloyl dichloride; (Phthaloyl chloride)
    • EN300-19274
    • O-PHTHALIC ACID DICHLORIDE
    • MFCD00000666
    • A843009
    • LS-171199
    • 8S64APH24W
    • 1,2-Phthaloyl dichloride
    • Phthaloyl chloride, technical, >=90%
    • P0405
    • Pthaloyl chloride
    • 1,2-Bis(chlorocarbonyl)benzene
    • Q27270948
    • Phthaloyl chloride, 90%
    • NSC 44611
    • EC 201-869-0
    • C8H4Cl2O2
    • UNII-8S64APH24W
    • Phthalyl dichloride
    • Phthaloyldichloride
    • 88-95-9
    • DTXSID8038691
    • NSC44611
    • EINECS 201-869-0
    • benzene-1,2-dicarbonyl dichloride
    • FT-0631423
    • STL453643
    • phthaloyldichlorid-
    • STR02496
    • TD1160
    • phthalic dichoride
    • PHTHALOYL CHLORIDE [MI]
    • Phthalic dichloride
    • Phthaloyl chloride (6CI, 8CI)
    • Phthaloyl chloride,98%
    • NS00002449
    • DB-057111
    • A15044
    • MDL: MFCD00000666
    • Inchi: 1S/C8H4Cl2O2/c9-7(11)5-3-1-2-4-6(5)8(10)12/h1-4H
    • InChI Key: FYXKZNLBZKRYSS-UHFFFAOYSA-N
    • SMILES: O=C(C1C(C(Cl)=O)=CC=CC=1)Cl
    • BRN: 608200

Computed Properties

  • Exact Mass: 201.95900
  • Monoisotopic Mass: 201.959
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 34.1A^2

Experimental Properties

  • Color/Form: Colorless oily liquid.
  • Density: 1.409 g/mL at 25 °C(lit.)
  • Melting Point: 6-12 °C (lit.)
  • Boiling Point: 269-271 °C(lit.)
  • Flash Point: Degrees Fahrenheit:235.4°F
    Degrees Celsius:113°C
  • Refractive Index: n20/D 1.568(lit.)
    n20/D 1.568
  • Solubility: Miscible with ether.
  • Water Partition Coefficient: decomposition
  • PSA: 34.14000
  • LogP: 2.44460
  • Merck: 7375
  • Vapor Pressure: 30 mmHg ( 47 °C)
  • Sensitiveness: Moisture Sensitive
  • Solubility: Encounter water\alcoholdecomposition,Soluble in ether\chloroform\benzene.

o-Phthaloyl dichloride Security Information

  • Symbol: GHS05
  • Prompt:dangerous
  • Signal Word:Danger
  • Hazard Statement: H314
  • Warning Statement: P280,P305+P351+P338,P310
  • Hazardous Material transportation number:UN 3265 8/PG 2
  • WGK Germany:3
  • Hazard Category Code: 34
  • Safety Instruction: S26-S36/37/39-S45
  • FLUKA BRAND F CODES:21
  • Hazardous Material Identification: C
  • HazardClass:8
  • PackingGroup:II
  • TSCA:Yes
  • Safety Term:8
  • Packing Group:II
  • Risk Phrases:R34
  • Storage Condition:Keep container closed when not in use. Store in a cool, dry and well ventilated area, away from incompatible substances and corrosive substances

o-Phthaloyl dichloride Customs Data

  • HS CODE:2916320000
  • Customs Data:

    China Customs Code:

    2917399090

    Overview:

    2917399090 Other aromatic polycarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Terephthalic acid please specify4-CBAvalue, Terephthalic acid please specifyP-TLacid value, Terephthalic acid please indicate color, Terephthalic acid please indicate moisture

    Summary:

    2917399090 aromatic polycarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

o-Phthaloyl dichloride Pricemore >>

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o-Phthaloyl dichloride Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Phosphorus pentachloride ;  12 h, rt → 150 °C
Reference
Preparation of 1,4-dichloro-9,10-anthracenedione (1,4-dichloroanthraquinone)
Yang, Xinying, Zhongguo Yiyao Gongye Zazhi, 2007, 38(4),

Production Method 2

Reaction Conditions
1.1 Reagents: Triphosgene Catalysts: Dimethylformamide Solvents: 1,2-Dichloroethane ;  rt; 3.5 h, 60 °C
Reference
Synthesis of phthaloyl dichloride with triphosgene
Li, Xing; Chang, Honghong; Wei, Wenlong, Yingyong Huagong, 2010, 39(5), 716-719

Production Method 3

Reaction Conditions
Reference
Fumaramide derivatives and their use as separating agents for alcohols
, Japan, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Chlorine
Reference
Preparation of 1,2-dicarboxylyl chlorides by the action of chlorine on thioanhydrides
Ott, Erwin; Langenohl, Alfred; Zerweck, Willi, Berichte der Deutschen Chemischen Gesellschaft [Abteilung] B: Abhandlungen, 1937, 70, 2360-2

Production Method 5

Reaction Conditions
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide ;  8 h, reflux
Reference
Synthesis, crystal structure and biological activity of novel diester cyclophanes
Zhang, Pengfei; Yang, Bingqin; Fang, Xianwen; Cheng, Zhao; Yang, Meipan, Journal of the Brazilian Chemical Society, 2012, 23(10), 1771-1775

Production Method 6

Reaction Conditions
1.1 Reagents: Triphosgene Catalysts: Dimethylformamide Solvents: Toluene ;  5 h, 75 °C
Reference
Synthesis of ortho phthaloyl chloride using triphosgene by response surface methodology
Tang, Xuan; Cheng, Xitao; Huang, Fenglin, Advanced Materials Research (Durnten-Zurich, 2013, 634, 634-638

Production Method 7

Reaction Conditions
1.1 Reagents: Phosphorus pentachloride ;  12 h, 150 °C
Reference
Preparation of 1,4-dihydroxyanthraquinone by hydrolysis of 1,4-dichloroanthraquinone
Wang, Guicheng; Duan, Zhengkang; Yan, Zhixiang, Huagong Jinzhan, 2014, 33(11), 3053-3056

Production Method 8

Reaction Conditions
Reference
Phthalyl chloride
Kyrides, L. P., Journal of the American Chemical Society, 1937, 59, 206-8

Production Method 9

Reaction Conditions
1.1 Reagents: Phosphorus pentachloride
Reference
Symmetrical and unsymmetrical o-phthalyl chlorides
Ott, Erwin, Organic Syntheses, 1931, , 88-91

Production Method 10

Reaction Conditions
1.1 Reagents: Thionyl chloride ;  4 - 5 h, 60 - 65 °C
Reference
Bis[3,5-bis(benzylidene)-4-oxo-1-piperidinyl]amides: A Novel Class of Potent Cytotoxins
Das, Swagatika; Das, Umashankar; Varela-Ramirez, Armando; Lema, Carolina; Aguilera, Renato J.; et al, ChemMedChem, 2011, 6(10), 1892-1899

Production Method 11

Reaction Conditions
1.1 Reagents: Phosphorus pentachloride ;  12 h, 150 °C
Reference
Synthesis and characterization of novel macrolides N, O-containing heterocyclophane
Fang, Xian-wen; Zhou, Li-zhen; Yang, Mei-pan; Cheng, Zhao; Yang, Bing-qin, Huaxue Shiji, 2013, 35(3), 197-200

Production Method 12

Reaction Conditions
1.1 Reagents: Phosgene Catalysts: Dimethylformamide Solvents: 1,2-Dichloroethane ;  rt; 3.5 h, reflux
Reference
A process for preparing 1,2-, 1,3-, and 1,4-benzenedicarbonyl dichloride
, China, , ,

Production Method 13

Reaction Conditions
1.1 Reagents: Thionyl chloride ;  4 h, 80 °C
Reference
Aromatic Esters, Carbinols, and Derivatives Thereof with Perfluorohexyl Residues as Alternatives to Perfluoroalkanecarboxylic and -sulfonic Acids
Alpers, Torben; Muesmann, Thomas W. T.; Temme, Oliver; Christoffers, Jens, European Journal of Organic Chemistry, 2017, 2017(3), 609-617

o-Phthaloyl dichloride Raw materials

o-Phthaloyl dichloride Preparation Products

o-Phthaloyl dichloride Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:88-95-9)Phthaloyl dichloride
Order Number:sfd16350
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:37
Price ($):discuss personally
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:88-95-9)邻苯二甲酰氯
Order Number:LE1754379
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:36
Price ($):discuss personally
Email:18501500038@163.com

Additional information on o-Phthaloyl dichloride

Introduction to o-Phthaloyl dichloride (CAS No. 88-95-9)

o-Phthaloyl dichloride, with the chemical formula C₈H₂Cl₂O₄, is a significant intermediate in organic synthesis, particularly in the pharmaceutical and specialty chemical industries. This compound, identified by its CAS number 88-95-9, has garnered attention due to its versatile applications in the synthesis of various bioactive molecules. Its structural features, including two chlorine substituents on a phthaloyl group, make it a valuable reagent for introducing phthaloyl functionalities into molecules, which is crucial for the development of novel therapeutic agents.

The utility of o-Phthaloyl dichloride extends across multiple domains, with one of its primary roles being in the synthesis of amino acids and peptides. The phthaloyl group serves as an effective protecting group for amino functions, allowing for selective modifications during peptide bond formation. This property has been leveraged in the development of peptide-based drugs, where precise control over reactivity is essential. Recent advancements in solid-phase peptide synthesis (SPPS) have further highlighted the importance of o-Phthaloyl dichloride as a protecting agent, enabling high-yield and high-purity peptide preparations.

In addition to its role in peptide chemistry, o-Phthaloyl dichloride finds applications in the synthesis of heterocyclic compounds. The presence of chlorine atoms on the phthaloyl ring facilitates nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. This has been particularly useful in the development of pharmaceutical intermediates, where structural diversity is key to achieving desired biological activities. For instance, researchers have utilized o-Phthaloyl dichloride to synthesize derivatives of phthalides, which have shown promise as anti-inflammatory and anticancer agents.

Recent studies have also explored the use of o-Phthaloyl dichloride in catalytic processes. The compound has been investigated as a ligand precursor in transition metal-catalyzed reactions, where its ability to coordinate with metals enhances reaction efficiency. Such findings are particularly relevant in the context of green chemistry initiatives, as they offer alternatives to traditional catalysts that may involve heavier metals or harsher conditions. The adaptability of o-Phthaloyl dichloride in catalytic systems underscores its significance as a building block in modern synthetic methodologies.

The pharmaceutical industry has been particularly keen on exploring new applications for o-Phthaloyl dichloride, given its role in constructing complex molecular frameworks. Researchers have reported its use in the synthesis of kinase inhibitors, which are critical targets for treating cancers and inflammatory diseases. The phthaloyl group's ability to mimic carboxylic acid functionalities while being removable under mild conditions makes it an attractive choice for drug design. Furthermore, recent patents have described novel derivatives of o-Phthaloyl dichloride that exhibit enhanced bioavailability and reduced toxicity, suggesting its continued relevance in medicinal chemistry.

From a synthetic chemistry perspective, o-Phthaloyl dichloride is valued for its reactivity and compatibility with a wide range of functional groups. Its ability to participate in both electrophilic and nucleophilic reactions allows chemists to construct intricate molecular architectures with precision. This has been particularly beneficial in the development of chiral compounds, where enantioselective synthesis is often required. Techniques such as asymmetric hydrogenation and resolution have been applied using modified derivatives of o-Phthaloyl dichloride, contributing to advancements in stereochemistry.

The industrial production of o-Phthaloyl dichloride (CAS No. 88-95-9) is well-established, with several manufacturers providing high-purity grades suitable for research and commercial applications. Quality control measures ensure that impurities are minimized, which is crucial for sensitive synthetic transformations. As demand for specialized intermediates grows, efforts have been made to optimize production processes to enhance yield and sustainability. These initiatives align with global trends toward more environmentally friendly chemical manufacturing practices.

The future prospects for o-Phthaloyl dichloride remain promising, with ongoing research uncovering new applications and synthetic strategies. Collaborative efforts between academia and industry are likely to drive innovation, particularly in areas such as biocatalysis and flow chemistry. By leveraging the unique properties of o-Phthaloyl dichloride, scientists can continue to develop novel compounds that address unmet medical needs. As our understanding of molecular interactions deepens, the role of this versatile intermediate is expected to expand further.

In conclusion, o-phthaloyl dichloride stands as a cornerstone compound in organic synthesis, with its CAS number 88-95-9 reflecting decades of research and industrial use. Its multifaceted applications span from peptide synthesis to catalysis and pharmaceutical development,underscoring its importance across various scientific disciplines。As new methodologies emerge,the adaptability and utilityof this compound will undoubtedly continue to be harnessed,driving advancements that benefit both researchersand society at large。

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:88-95-9)Phthaloyl dichloride
sfd16350
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:88-95-9)邻苯二甲酰氯
LE1754379
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email